REACTION_CXSMILES
|
I[C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.C(S)[CH2:12][S:13]([O-])(=O)=O.[Na+]>CS(C)=O.[Cu]I>[CH3:12][S:13][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
IC1=NNC2=CN=CC=C21
|
Name
|
MeSNa
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CS(=O)(=O)[O-])S.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
CuI
|
Quantity
|
270 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed
|
Type
|
ADDITION
|
Details
|
refilled with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooled to RT
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column (PE/EtOAc=2/1 to 1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NNC2=CN=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |